![molecular formula C18H15ClN2O B4699346 (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE](/img/structure/B4699346.png)
(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
Overview
Description
(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
- Continuous flow reactors for better control of reaction conditions
- Use of catalysts to enhance reaction rates
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Antimicrobial Activity: Chalcone derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Medicine
Anti-inflammatory: Chalcones have been studied for their anti-inflammatory properties, and this compound may have potential in this area.
Industry
Dye Intermediates: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another chalcone derivative with different substituents.
(E)-1-(2-Naphthyl)-3-phenylprop-2-en-1-one: A similar compound without the pyrazole ring.
Uniqueness
- The presence of the pyrazole ring and the naphthyl group in (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE may confer unique chemical properties and biological activities compared to other chalcones.
Properties
IUPAC Name |
(E)-3-(4-chloro-1-ethylpyrazol-3-yl)-1-naphthalen-2-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-2-21-12-16(19)17(20-21)9-10-18(22)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUGVEBRATXFKS-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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